molecular formula C25H22O4 B5184276 2-(4-biphenylyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate

2-(4-biphenylyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate

Cat. No. B5184276
M. Wt: 386.4 g/mol
InChI Key: PGXGLRHPAXEYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPOB and is a member of the family of β-keto esters. BPOB has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of BPOB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and viruses. BPOB has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression in cancer cells.
Biochemical and Physiological Effects:
BPOB has been shown to have a wide range of biochemical and physiological effects. In addition to its antitumor and antiviral properties, BPOB has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BPOB in lab experiments is its ability to selectively target cancer cells and viruses, while leaving healthy cells unharmed. This makes it a promising candidate for the development of new drugs with fewer side effects. However, one of the limitations of using BPOB in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on BPOB. One of the most promising areas of research is the development of new drugs based on BPOB for the treatment of cancer and viral infections. Another area of research is the investigation of the mechanism of action of BPOB, which could lead to the development of new drugs that target the same pathways. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BPOB and its potential applications in other fields of scientific research.

Synthesis Methods

BPOB can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-(4-methylphenyl)-4-oxobutanoic acid with 4-biphenylcarboxaldehyde in the presence of a base catalyst. This reaction results in the formation of BPOB as a yellow solid. Other methods involve the use of different starting materials or catalysts.

Scientific Research Applications

BPOB has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BPOB is in the development of new drugs. BPOB has been shown to have antitumor and antiviral properties, making it a potential candidate for the development of new drugs for the treatment of cancer and viral infections.

properties

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 4-(4-methylphenyl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O4/c1-18-7-9-21(10-8-18)23(26)15-16-25(28)29-17-24(27)22-13-11-20(12-14-22)19-5-3-2-4-6-19/h2-14H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXGLRHPAXEYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Biphenyl-4-yl)-2-oxoethyl 4-oxo-4-p-tolylbutanoate

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